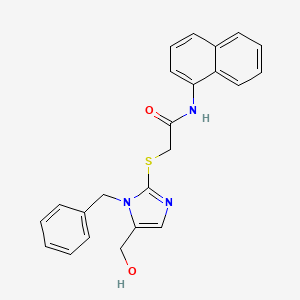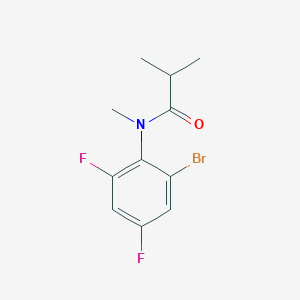
2-(1-adamantyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-adamantyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, also known as ADBAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADBAC is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.49 g/mol.
Scientific Research Applications
Adamantane Derivatives in Drug Synthesis and Antiviral Activity
Adamantane derivatives, including compounds related to "2-(1-adamantyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide," have been explored for their antimicrobial and antiviral activities. These compounds serve as starting points in the synthesis of biologically active aminoadamantanes, known for their applications in treating and preventing diseases such as influenza, herpes, and pneumonia. The removal of acetyl protection from these derivatives yields active components used in drugs like midantane for Parkinson’s disease treatment (Khusnutdinov et al., 2011).
Crystallography and Molecular Structure
The structural aspects of adamantane derivatives are crucial for understanding their biological activity. Studies have delved into the crystal structures of these compounds, revealing how molecular configurations such as the planar structure of the main moiety and the positions of adamantyl substituents impact their interactions and stability. This knowledge is vital for designing drugs with desired biological properties (Bunev et al., 2013).
Antimicrobial and Anticancer Potentials
Further research has explored the synthesis of adamantyl-based compounds with potential chemotherapeutic applications and as inhibitors of specific enzymes implicated in disease processes. For example, adamantyl analogues of paracetamol have shown significant analgesic properties by inhibiting the TRPA1 channel, suggesting avenues for developing new pain management therapies (Fresno et al., 2014). Additionally, novel sulfonamide derivatives with adamantyl groups have demonstrated cytotoxic activity against cancer cell lines, highlighting their potential as anticancer agents (Ghorab et al., 2015).
Antioxidant and Anti-inflammatory Activities
Adamantane-based ester derivatives have been investigated for their antioxidant and anti-inflammatory activities. Specific compounds have shown promising results in scavenging free radicals and inhibiting inflammatory processes, indicating their potential in treating oxidative stress-related diseases and inflammation (Kumar et al., 2015).
properties
IUPAC Name |
2-(1-adamantyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c22-19(21-16-1-2-17-18(8-16)24-4-3-23-17)12-20-9-13-5-14(10-20)7-15(6-13)11-20/h1-2,8,13-15H,3-7,9-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTCXUAQKSTMFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659263.png)

![methyl 2-amino-4-(3-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2659266.png)

![3-(4-chlorophenyl)-N-(3-methoxybenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)
![N-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfanyl]-2-phenyl-5-pyrimidinecarboxamide](/img/structure/B2659270.png)

![2-[(3-Chlorophenyl)methylsulfanyl]-1-(4-fluorophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2659276.png)


![2-bromo-N-{[5-(2-fluorophenyl)furan-2-yl]methyl}-6-methylpyridine-3-carboxamide](/img/structure/B2659281.png)
![N-(3-acetylphenyl)-2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2659282.png)
![N-[2-(cyclohexen-1-yl)ethyl]-N'-(3-methylphenyl)oxamide](/img/structure/B2659285.png)
